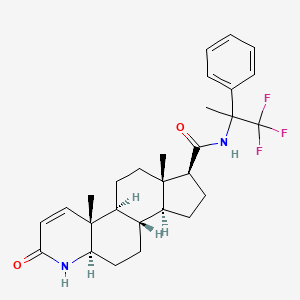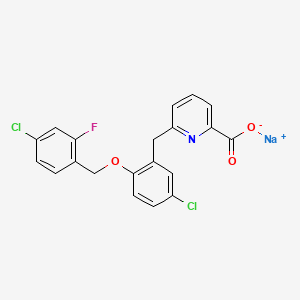
GSK-269984A
概要
説明
GSK-269984Aは、プロスタグランジンE2受容体1(EP1)のアンタゴニストとして知られる化学化合物です。
準備方法
合成経路と反応条件: GSK-269984Aの合成は、中間体の調製から始まる複数の段階で構成されます。主要な段階には以下が含まれます。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、this compoundのコア構造を形成することを含みます。
官能基の修飾: ハロゲン化、アルキル化、エステル化などの反応によって、さまざまな官能基が導入または修飾されます。
最終的なアセンブリ: 最終的な化合物は、カップリング反応によって組み立てられます。多くの場合、触媒を使用してプロセスを促進します。
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは効率と収率が最適化されており、反応条件を正確に制御するために、多くの場合、自動化されたシステムが使用されます。 最終製品は、結晶化とクロマトグラフィーなどの技術を使用して精製され、高純度が保証されます .
反応の種類:
酸化: this compoundは酸化反応を起こす可能性があります。この反応では、酸化剤と反応して酸化誘導体が生成されます。
還元: 還元反応は、水素の添加または酸素の除去を伴い、化合物の還元形が生成されます。
置換: this compoundは、置換反応に関与する可能性があります。この反応では、ある官能基が別の官能基に置き換えられます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、還元によって脱酸素化された形が生成される可能性があります .
4. 科学研究における用途
化学: 化学シグナル伝達経路におけるプロスタグランジンE2受容体1の役割を研究するためのツール化合物として使用されます。
生物学: 炎症や疼痛応答など、プロスタグランジンE2に関与する細胞プロセスへの影響について調査されています。
医学: 炎症性疼痛やプロスタグランジンE2シグナル伝達を伴うその他の疾患の治療のための潜在的な治療薬として検討されています。
科学的研究の応用
Chemistry: Used as a tool compound to study the role of Prostaglandin E2 Receptor 1 in chemical signaling pathways.
Biology: Investigated for its effects on cellular processes involving Prostaglandin E2, such as inflammation and pain response.
Medicine: Explored as a potential therapeutic agent for treating inflammatory pain and other conditions involving Prostaglandin E2 signaling.
Industry: Utilized in the development of new drugs targeting Prostaglandin E2 Receptor 1.
作用機序
GSK-269984Aは、プロスタグランジンE2受容体1に結合することにより作用し、それによってプロスタグランジンE2の作用を阻害します。この阻害は、炎症や疼痛を引き起こす下流のシグナル伝達事象を阻止します。 関与する分子標的には、受容体自体と、環状アデノシン一リン酸(cAMP)やタンパク質キナーゼA(PKA)などの関連するシグナル伝達経路が含まれます .
類似化合物:
GSK-269962A: プロスタグランジンE2受容体1の別のアンタゴニストですが、薬物動態特性が異なります。
GSK-269963A: 構造は似ていますが、官能基が異なっているため、結合親和性と効力が異なります。
独自性: this compoundは、プロスタグランジンE2受容体1に対する特異的な結合親和性と競合的拮抗作用により、独自性があります。 中程度の血液クリアランスと高い受容体特異性など、薬物動態プロファイルは、他の類似化合物とは異なります .
類似化合物との比較
GSK-269962A: Another antagonist of Prostaglandin E2 Receptor 1, but with different pharmacokinetic properties.
GSK-269963A: Similar in structure but with variations in functional groups that affect its binding affinity and efficacy.
Uniqueness: GSK-269984A is unique due to its specific binding affinity and competitive antagonism of Prostaglandin E2 Receptor 1. Its pharmacokinetic profile, including moderate blood clearance and high receptor specificity, distinguishes it from other similar compounds .
特性
IUPAC Name |
sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHIKMBWGQPQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892664-04-9 | |
| Record name | GSK-269984A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-269984A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
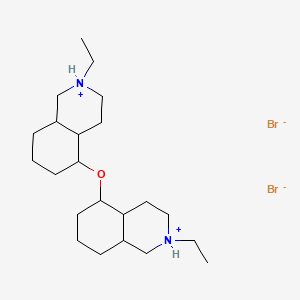

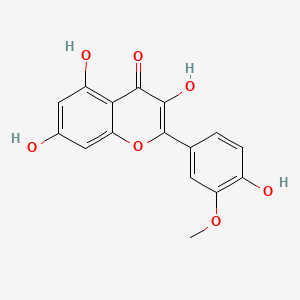

![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)
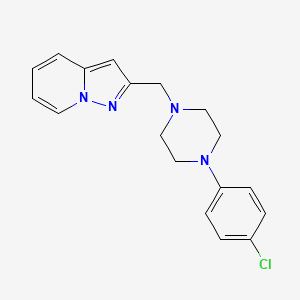



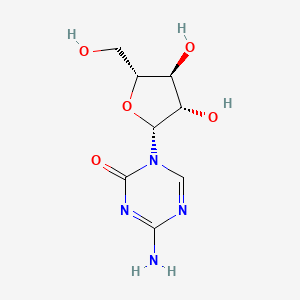
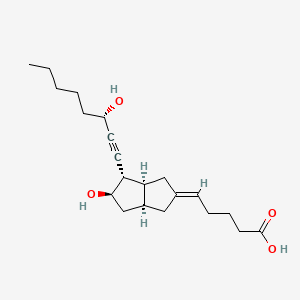
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)
